1-(5-Methylthiophen-2-yl)butan-1-one

Descripción

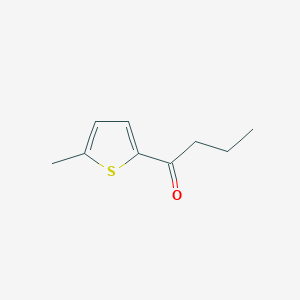

1-(5-Methylthiophen-2-yl)butan-1-one is a thiophene-containing ketone derivative characterized by a butanone backbone substituted with a 5-methylthiophen-2-yl group. Structurally, the methyl group at the 5-position of the thiophene ring confers electronic and steric effects that influence its chemical behavior . Its synthesis and reactivity have been studied alongside analogs with varying substituents, providing insights into structure-activity relationships .

Propiedades

IUPAC Name |

1-(5-methylthiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOVKRSCOWPYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292113 | |

| Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79852-26-9 | |

| Record name | 79852-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methylthiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Methylthiophen-2-yl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with butanone in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Radical-Mediated Coupling Reactions

1-(5-Methylthiophen-2-yl)butan-1-one undergoes coupling with N-hydroxyphthalimide (NHPI) under oxidative conditions. This reaction employs tert-butyl hydroperoxide (TBHP) as an oxidizer and tetrabutylammonium iodide (TBAI) as a catalyst in dimethylacetamide (DMA) at 100°C. The process yields α-functionalized derivatives via a radical mechanism involving phthalimide-N-oxyl (PINO) radicals .

Example Reaction:

Reactants :

-

This compound

-

N-Hydroxyphthalimide (NHPI)

Conditions :

-

TBHP (5.5 M in decane, 0.5 mmol)

-

TBAI (0.05 mmol) in DMA at 100°C

Product :

| Reaction Component | Quantity/Concentration | Role |

|---|---|---|

| TBHP | 0.5 mmol | Oxidizing agent |

| TBAI | 0.05 mmol | Catalyst |

| DMA | 1 mL | Solvent |

Electrophilic Substitution on the Thiophene Ring

The 5-methylthiophene moiety directs electrophilic attacks to the 4-position due to the electron-donating methyl group. Bromination and nitration are common:

Bromination

Reactants :

-

This compound

-

Bromine (Br₂)

Conditions :

-

Dichloromethane (DCM), 0°C → room temperature

Product :

Nitration

Reactants :

-

This compound

-

Nitric acid (HNO₃) in H₂SO₄

Conditions :

-

0°C, 2 hours

Product :

-

1-(3-Nitro-5-methylthiophen-2-yl)butan-1-one

Oxidation to Hydroxy Ketone

Under iodine-mediated oxidative conditions, the ketone undergoes α-hydroxylation.

Reactants :

-

This compound

-

Iodine (I₂), TBHP

Conditions :

-

DMSO solvent at 80°C

Product :

-

2-Hydroxy-1-(5-methylthiophen-2-yl)butan-1-one

-

Yield : 63% (analogous to 1-(4-benzhydrylphenyl)butan-1-one)

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| I₂ + TBHP | DMSO | 80°C | 63% |

Reduction to Alcohol

Catalytic hydrogenation reduces the ketone to a secondary alcohol.

Reactants :

-

This compound

-

H₂, Pd/C catalyst

Conditions :

-

Ethanol, room temperature, 12 hours

Product :

-

1-(5-Methylthiophen-2-yl)butan-1-ol

Nucleophilic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols.

Example Reaction with Methylmagnesium Bromide :

Reactants :

-

This compound

-

CH₃MgBr

Conditions :

-

Dry tetrahydrofuran (THF), 0°C → reflux

Product :

-

2-Methyl-1-(5-methylthiophen-2-yl)butan-2-ol

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings.

Example with Phenylboronic Acid :

Reactants :

-

1-(5-Methyl-3-bromothiophen-2-yl)butan-1-one

-

Phenylboronic acid

Conditions :

-

Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 80°C

Product :

Mechanistic Insights

-

Radical Coupling : Initiated by TBAI and TBHP, generating iodide radicals (I- ) that abstract hydrogen from the ketone, forming a ketyl radical. This intermediate couples with PINO radicals .

-

Electrophilic Substitution : The methyl group activates the thiophene ring, directing electrophiles to the 4-position via resonance stabilization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a thiophene ring substituted with a butanone group. Its unique structure imparts specific chemical reactivity, making it suitable for several applications:

- Molecular Formula : CHOS

- IUPAC Name : 1-(5-Methylthiophen-2-yl)butan-1-one

- CAS Number : 79852-26-9

Organic Chemistry

This compound acts as an important building block in organic synthesis. Its derivatives are used to create complex molecules for further research in chemical reactions and mechanisms.

Pharmacology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Pharmacological Studies : Investigations into its interaction with biological targets suggest potential anti-inflammatory and neuroprotective effects.

Materials Science

The compound is explored for its application in the development of new materials:

- Polymer Chemistry : It serves as a monomer for synthesizing polymers with desirable mechanical properties.

- Coatings and Adhesives : Due to its chemical stability, it is investigated for use in coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives. The results demonstrated that certain modifications enhanced activity against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

Research conducted at a leading polymer institute explored the use of this compound in creating thermally stable polymers. The polymers exhibited improved thermal properties compared to traditional materials, indicating a promising direction for industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(5-Methylthiophen-2-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters, which are responsible for the reuptake of these neurotransmitters .

Comparación Con Compuestos Similares

Halogen-Substituted Thiophene Ketones

1-(5-Bromothiophen-2-yl)butan-1-one (CAS 106652-43-1):

- The bromine atom at the 5-position introduces electron-withdrawing effects, reducing reactivity in NHPI-mediated coupling reactions (53% yield vs. 58% for the methyl analog) .

- Higher molecular weight (MW: 243.14 g/mol vs. 168.26 g/mol for the methyl derivative) may affect solubility and crystallization behavior .

1-(Thiophen-2-yl)butan-1-one (CAS 5333-83-5):

Chain-Length Variants

- 1-(5-Methylthiophen-2-yl)propan-1-one: Shorter carbonyl chain (propanone vs. Yields 58% in NHPI coupling, comparable to the butanone variant (53–58%), indicating chain length minimally impacts this reaction .

Aromatic Hybrids

- 2-Phenyl-1-(thiophen-3-yl)butan-1-one :

Electronic Effects

- Methyl vs. Halogen Substituents: The electron-donating methyl group in 1-(5-Methylthiophen-2-yl)butan-1-one enhances electron density on the thiophene ring, improving electrophilic substitution reactivity compared to electron-withdrawing bromine . DFT studies on chalcone analogs (e.g., (E)-1-(5-methylthiophen-2-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one) show that methyl groups increase hyperpolarizability, suggesting utility in nonlinear optical materials .

Physical and Chemical Properties

*NHPI = N-hydroxyphthalimide

Actividad Biológica

1-(5-Methylthiophen-2-yl)butan-1-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

This compound is characterized by the presence of a thiophene ring, which is known to influence biological activity through various mechanisms. Its molecular structure can be represented as follows:

- Molecular Formula : C₉H₁₁OS

- Molecular Weight : 169.25 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various pathogenic microorganisms by targeting essential metabolic pathways . The methyl group on the thiophene ring may enhance its lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases . This effect is likely mediated through the modulation of signaling pathways involved in inflammation.

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .

- Anti-inflammatory Activity : In a controlled experiment, macrophages treated with this compound exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory responses.

- Modulation of Cell Signaling : The compound may affect various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and immune response regulation.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(5-Methylthiophen-2-yl)butan-1-one, and how can reaction conditions be optimized?

Methodological Answer :

- Friedel-Crafts Acylation : Use thiophene derivatives (e.g., 5-methylthiophene) with butanoyl chloride in the presence of Lewis acids (AlCl₃ or FeCl₃). Monitor regioselectivity via GC-MS to confirm substitution at the 2-position of the thiophene ring .

- Catalytic Cross-Coupling : Copper-catalyzed dehydrogenative γ-C(sp³)-H amination of saturated ketones (e.g., 1-(thiophen-2-yl)butan-1-one) to introduce functional groups. Optimize catalyst loading (e.g., Cu(OAc)₂) and solvent polarity (DMF vs. THF) to enhance yields .

- Validation : Compare reaction efficiency using kinetic studies (e.g., time-resolved NMR) and purity analysis via HPLC with UV detection .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Methodological Answer :

- 2D NMR : Use HSQC and HMBC to correlate thiophene ring protons with the carbonyl carbon (C=O) and confirm substitution patterns. For example, HMBC correlations between the methyl group (δ ~2.5 ppm) and the thiophene C-5 position .

- X-ray Crystallography : If crystalline, employ SHELXL for refinement and Mercury CSD 2.0 for void analysis and packing pattern identification .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₀OS) with <2 ppm mass error .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of functionalization reactions involving this compound?

Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃-thiophene) to track hydrogen abstraction sites during γ-C(sp³)-H activation. Analyze via LC-MS/MS fragmentation patterns .

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for substitution at C-2 vs. C-5 positions of the thiophene ring. Validate with experimental kinetic data .

Q. How can metabolic pathways of this compound be elucidated for toxicological profiling?

Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UHPLC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation at the butanone chain) and phase II conjugates (e.g., glucuronidation) .

- Isotope Ratio MS : Track ¹³C-labeled ketone groups to distinguish endogenous vs. synthetic cathinone derivatives in biological matrices .

Q. What strategies address challenges in crystallizing this compound for solid-state studies?

Methodological Answer :

- Co-Crystallization : Screen with co-formers (e.g., carboxylic acids) to stabilize packing via hydrogen bonding. Use Mercury’s Materials Module to predict intermolecular interactions .

- Twinned Data Refinement : For poorly diffracting crystals, apply SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factors .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer :

- Multi-Technique Cross-Validation : Combine ¹³C DEPT NMR (to distinguish CH₃/CH₂ groups) with FTIR (C=O stretching ~1700 cm⁻¹) and XPS (sulfur 2p binding energy ~164 eV) .

- Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous thiophene-ketone derivatives to validate bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.